5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine to form an oxime, followed by cyclization to produce the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(3’-Trifluoromethylphenyl)-2-furoic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole
Uniqueness
5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid is unique due to the presence of both the trifluoromethyl group and the isoxazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the isoxazole ring contributes to its reactivity and potential biological activities .
Properties
Molecular Formula |
C11H6F3NO3 |
---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)5-15-18-9/h1-5H,(H,16,17) |
InChI Key |
NQESYPPQIWEJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NO2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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